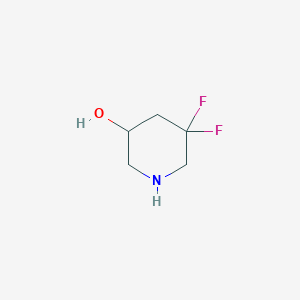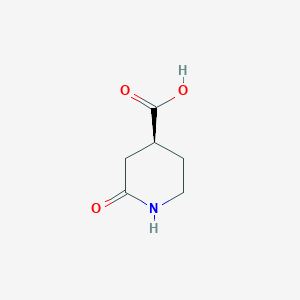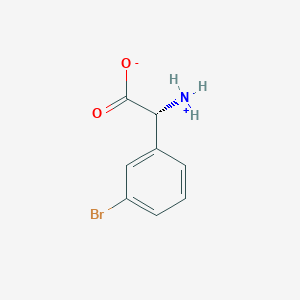
(R)-2-(1-methylpiperidin-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-(1-methylpiperidin-3-yl)ethan-1-ol is a chiral organic compound belonging to the class of secondary alcohols. It features a piperidine ring substituted with a methyl group at the 1-position and an ethan-1-ol moiety at the 2-position. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reduction of the corresponding ketone or aldehyde precursor. For example, (R)-2-(1-methylpiperidin-3-yl)ethanone can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Industrial Production Methods: On an industrial scale, the compound can be produced via catalytic hydrogenation of the corresponding unsaturated precursor. This method often involves the use of transition metal catalysts such as palladium on carbon (Pd/C) under high-pressure hydrogen gas.
Types of Reactions:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, as mentioned earlier, to produce the corresponding aldehyde or ketone.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: Chromic acid, PCC, and Dess-Martin periodinane (DMP) are commonly used oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation conditions are employed.
Substitution: Alkyl halides, acyl chlorides, and Lewis acids are used for substitution reactions.
Major Products Formed:
Oxidation: (R)-2-(1-methylpiperidin-3-yl)ethanone
Reduction: (R)-2-(1-methylpiperidin-3-yl)ethanone or (R)-2-(1-methylpiperidin-3-yl)ethanol
Substitution: Various N-alkylated or N-acylated derivatives of piperidine
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a potential ligand for biological receptors and enzymes, aiding in the study of molecular interactions. Medicine: The compound has been investigated for its potential pharmacological properties, including its role as a precursor for drug development. Industry: It is utilized in the manufacturing of various chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which (R)-2-(1-methylpiperidin-3-yl)ethan-1-ol exerts its effects depends on its specific application. For instance, in biological systems, it may interact with specific receptors or enzymes, leading to downstream signaling pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
(R)-2-(1-methylpiperidin-3-yl)ethanone
(R)-2-(1-methylpiperidin-3-yl)ethanol
(1-methylpiperidin-3-yl)methanamine
Uniqueness: (R)-2-(1-methylpiperidin-3-yl)ethan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and biological activity. This chirality is crucial in applications where enantiomeric purity is required, such as in pharmaceuticals.
Propiedades
IUPAC Name |
2-[(3R)-1-methylpiperidin-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-5-2-3-8(7-9)4-6-10/h8,10H,2-7H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZATTBQOOIXMS-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H](C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(8S)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B8059169.png)




![[(3R)-1-propan-2-ylpyrrolidin-3-yl]methanamine](/img/structure/B8059213.png)




